molecular formula C12H15BrN2O2 B2365426 Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate CAS No. 1393546-06-9

Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate

Cat. No.: B2365426
CAS No.: 1393546-06-9
M. Wt: 299.168
InChI Key: XNYFHOLKXKTKIG-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate is a heterocyclic compound that belongs to the family of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate typically involves the formation of the pyrrolopyridine core followed by bromination and esterification. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. The final step involves esterification with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted pyrrolopyridines.

    Oxidation Products: Oxidized derivatives of the pyrrolopyridine core.

    Reduction Products: Reduced derivatives of the pyrrolopyridine core.

    Hydrolysis Products: The corresponding carboxylic acid

Scientific Research Applications

Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group and the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate (CAS: 1393546-06-9) is a heterocyclic compound belonging to the pyrrolopyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₂H₁₅BrN₂O₂
  • Molecular Weight : 299.17 g/mol
  • Purity : 97%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors, particularly kinases involved in signal transduction pathways related to cell proliferation and survival. This inhibition can lead to anti-inflammatory and anti-tumor effects .

Antitumor Activity

Studies indicate that derivatives of pyrrolopyridines, including this compound, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in cellular models . This suggests a potential application in treating inflammatory diseases.

Antimicrobial Activity

The compound's structural features may contribute to antimicrobial activity. Pyrrolopyridines have been associated with antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, indicating that this compound could also possess similar properties .

Case Studies and Research Findings

StudyFindings
Biological Investigations Demonstrated that pyrrolo[3,4-c]pyridines can treat nervous and immune system diseases; highlighted analgesic and sedative properties.
Anticancer Activity Showed significant cytotoxicity against various cancer cell lines; suggested potential for drug development.
Anti-inflammatory Mechanisms Inhibited COX-2 expression in RAW264.7 cells; reduced levels of inflammatory cytokines.
Antimicrobial Testing Exhibited antimicrobial activity with MIC values comparable to standard antibiotics against Gram-positive bacteria.

Properties

IUPAC Name

tert-butyl 3-bromo-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-6-8-4-9(13)5-14-10(8)7-15/h4-5H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYFHOLKXKTKIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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